molecular formula C5H11NO4S B14231587 Methanesulfonic acid;pyrrolidin-2-one CAS No. 497922-67-5

Methanesulfonic acid;pyrrolidin-2-one

Cat. No.: B14231587
CAS No.: 497922-67-5
M. Wt: 181.21 g/mol
InChI Key: AXZFVSQZAFYIKT-UHFFFAOYSA-N
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Description

The compound 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2, molecular formula: C₁₁H₁₄N₂O₃S) is a pyrrolidin-2-one derivative featuring a methanesulfonylphenyl substituent (Figure 1). This molecule combines a pyrrolidin-2-one (γ-lactam) core with a phenyl ring modified by a methanesulfonyl (-SO₂CH₃) group and an amino (-NH₂) substituent at the 2-position . The methanesulfonyl group may enhance solubility and metabolic stability, while the pyrrolidin-2-one core is a common motif in pharmaceuticals due to its conformational rigidity and hydrogen-bonding capacity .

Properties

CAS No.

497922-67-5

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

methanesulfonic acid;pyrrolidin-2-one

InChI

InChI=1S/C4H7NO.CH4O3S/c6-4-2-1-3-5-4;1-5(2,3)4/h1-3H2,(H,5,6);1H3,(H,2,3,4)

InChI Key

AXZFVSQZAFYIKT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1CC(=O)NC1

Origin of Product

United States

Preparation Methods

Preparation Methods of Methanesulfonic Acid

Sulfite-Dimethyl Sulfate Alkylation

The reaction between sulfite ions (SO₃²⁻) and dimethyl sulfate ((CH₃)₂SO₄) under alkaline conditions is a well-documented industrial process for methanesulfonic acid production. This method leverages the nucleophilic substitution of methyl groups from dimethyl sulfate to sulfite, facilitated by elevated temperatures and pH control.

In a representative procedure, sodium sulfite (Na₂SO₃, 2.38 mol) is suspended in water and heated to 95–100°C. Dimethyl sulfate (1.07 mol) is added dropwise, and the mixture is refluxed for 4 hours. The pH is maintained above 6.0 using sodium sulfite solution to prevent acid-catalyzed side reactions. Post-reaction, sulfuric acid (H₂SO₄) is introduced to protonate the methanesulfonate intermediate, followed by vacuum distillation to isolate methanesulfonic acid at >95% purity. Key advantages include scalability and minimal byproducts, though the use of toxic dimethyl sulfate necessitates stringent safety protocols.

Reaction Conditions:

  • Temperature: 95–100°C (reflux)
  • Catalyst: None (base-mediated)
  • Yield: ~85% (based on sulfite input)

Oxidation of Methyl Thiocyanate

An alternative route involves the nitric acid (HNO₃) oxidation of methyl thiocyanate (CH₃SCN). This method proceeds via nitration of the thiocyanate group, followed by hydrolysis to yield methanesulfonic acid.

In a typical protocol, methyl thiocyanate is gradually added to concentrated HNO₃ at 80–88°C, with the exothermic reaction reaching 105°C. After 5 hours, the crude product is neutralized with barium hydroxide (Ba(OH)₂) to precipitate barium methanesulfonate, which is subsequently treated with H₂SO₄ to liberate methanesulfonic acid. While this method avoids alkylating agents, it generates NOₓ gases, requiring robust emission controls.

Optimization Notes:

  • Barium Sulfate Removal: Filtration after Ba(OH)₂ treatment ensures nitrate-free product.
  • Yield: ~70% (post-distillation).
Table 1: Comparative Analysis of Methanesulfonic Acid Synthesis Methods
Method Reactants Conditions Yield Byproducts
Sulfite-Dimethyl Sulfate Na₂SO₃, (CH₃)₂SO₄ 95°C, pH ≥6 85% Na₂SO₄, H₂O
Methyl Thiocyanate Oxidation CH₃SCN, HNO₃ 105°C, HNO₃ excess 70% NOₓ, BaSO₄

Preparation Methods of Pyrrolidin-2-One

Cyclization of Linear Precursors

Pyrrolidin-2-one is synthesized via intramolecular cyclization of γ-amino esters or amides. A patent by US8338621B2 discloses the reaction of 4-aminobutyric acid derivatives with acylating agents to form intermediates, which undergo thermal or base-catalyzed cyclization.

For example, (R)-4-propyl-pyrrolidin-2-one is prepared by treating (R)-4-aminopentanoic acid with methanesulfonyl chloride (MsCl) in toluene at 50–70°C. The resulting mesylate intermediate cyclizes spontaneously upon heating, yielding the target compound with >99% enantiomeric excess (ee). Catalytic 2-hydroxypyridine enhances reaction kinetics by facilitating proton transfer during cyclization.

Critical Parameters:

  • Solvent: Toluene or dichloromethane
  • Base: Triethylamine or Cs₂CO₃
  • Temperature: 50–100°C

Ugi-Four Component Reaction (Ugi-4CR)

A novel one-pot synthesis employing the Ugi reaction enables the construction of pyrrolidin-2-one fused to diketopiperazines. This method combines α-amino esters, 3-bromopropionic acid, aldehydes, and isocyanides in methanol, followed by cesium carbonate (Cs₂CO₃)-mediated cyclization.

In a representative procedure, phenylglyoxal (2 mmol), 3-bromopropionic acid (2 mmol), and cyclohexyl isocyanide (2 mmol) are stirred in methanol for 24 hours. The Ugi adduct undergoes spontaneous cyclization upon addition of Cs₂CO₃ in acetonitrile, affording pyrrolidin-2-one in 54–65% yield. Diastereoselectivity (dr) ranges from 50:50 to 51:49, influenced by the α-amino ester’s steric bulk.

Table 2: Ugi Reaction Outcomes for Pyrrolidin-2-One Derivatives
Entry α-Amino Ester (R₁) Yield (%) Diastereoselectivity (dr)
1 H 54
2 Ph 65 51:49
3 CH(CH₃)₂ 53 50:50

Mechanistic Insight:
The reaction proceeds via imine formation, nucleophilic attack by the isocyanide, and final cyclization. Cesium carbonate deprotonates the intermediate, enabling intramolecular acylation.

Industrial and Environmental Considerations

Methanesulfonic Acid

  • Waste Management: The sulfite-dimethyl sulfate route produces sodium sulfate (Na₂SO₄), which is non-toxic and recyclable.
  • Green Chemistry Potential: Electrochemical oxidation of dimethyl sulfide (DMS) to methanesulfonic acid is emerging but remains experimental.

Pyrrolidin-2-One

  • Optical Purity: Asymmetric hydrogenation of γ-lactams using chiral catalysts (e.g., BINAP-Ru complexes) achieves >99% ee but requires high-pressure H₂.
  • Solvent Recovery: Toluene and acetonitrile are reclaimed via distillation, reducing environmental impact.

Mechanism of Action

The mechanism of action of methanesulfonic acid;pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The pyrrolidin-2-one moiety can interact with enzymes and receptors, leading to various biological effects. The specific pathways involved can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Findings and Implications

Structural-Activity Relationships: Pyrrolidin-2-one Core: The γ-lactam ring provides conformational stability, enabling interactions with biological targets (e.g., AChE in Alzheimer’s therapy) . Methanesulfonyl Group: Enhances solubility and metabolic resistance compared to purely aromatic substituents (e.g., benzyl groups) .

Pharmacological vs. Environmental Roles :

  • While pyrrolidin-2-one derivatives are leveraged for drug design, methanesulfonic acid itself is primarily an environmental compound, underscoring the importance of functional group integration in drug development .

Natural vs. Synthetic Derivatives :

  • Natural pyrrolidin-2-one derivatives (e.g., from Morus alba or Senecio cannabifolius) often lack detailed activity profiles, whereas synthetic analogues are optimized for specific targets (e.g., AChE, TAFIa) .

Q & A

Q. Q1. What are the optimal methods for synthesizing and purifying methanesulfonic acid-pyrrolidin-2-one derivatives for laboratory use?

A:

  • Synthesis : Methanesulfonic acid derivatives can be synthesized via nucleophilic substitution reactions, where pyrrolidin-2-one acts as a base. For example, trifluoromethanesulfonic acid esters (triflates) of methylpyridines are prepared using methanesulfonic acid derivatives under anhydrous conditions .
  • Purification : Solvent selection is critical. Methanesulfonic acid is highly soluble in polar solvents (e.g., water, methanol), while pyrrolidin-2-one derivatives like 1-methyl-2-pyrrolidinone (NMP) are miscible with both polar and non-polar solvents. Use fractional distillation (boiling point ~202°C for NMP) or recrystallization from acetone/ether mixtures for high-purity isolates .

Q. Q2. How do solubility properties of methanesulfonic acid and pyrrolidin-2-one influence solvent selection in reaction design?

A:

  • Methanesulfonic Acid : Freely soluble in water, methanol, and acetone. Its high polarity makes it ideal for acid-catalyzed reactions in polar media, such as esterifications or Friedel-Crafts alkylations .
  • Pyrrolidin-2-One Derivatives : 1-Methyl-2-pyrrolidinone (NMP) is miscible with aromatic hydrocarbons and chlorinated solvents, enabling its use as a co-solvent in reactions requiring both polar and non-polar phases. For example, NMP enhances solubility in Suzuki-Miyaura cross-coupling reactions .

Q. Q3. What analytical techniques are recommended for characterizing methanesulfonic acid-pyrrolidin-2-one complexes?

A:

  • HPLC : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Methanesulfonic acid requires a mobile phase of acetonitrile/water (10:90) with 0.1% trifluoroacetic acid .
  • NMR : 1^1H NMR (DMSO-d6) for pyrrolidin-2-one derivatives shows characteristic peaks at δ 2.1–2.3 ppm (methylene protons) and δ 3.3–3.5 ppm (N-methyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weights, e.g., [M+H]+ for methanesulfonic acid (m/z 96.0) and NMP (m/z 100.1) .

Advanced Research Questions

Q. Q4. How does methanesulfonic acid act as a catalyst in boron-hydride-mediated reductions, and what are the mechanistic implications?

A:

  • Catalytic Role : Methanesulfonic acid reacts with NaBH4 in THF to form a BH3-THF complex, which facilitates selective reductions (e.g., ketones to alcohols). The acid’s strong Brønsted acidity stabilizes intermediates via protonation of carbonyl oxygen .
  • Mechanistic Insight : Kinetic studies suggest a two-step process: (1) rapid proton transfer from methanesulfonic acid to NaBH4, forming BH3, and (2) slower nucleophilic attack by BH3 on the substrate. Side reactions (e.g., over-reduction) are minimized by controlling stoichiometry (1:1 acid:NaBH4) .

Q. Q5. What molecular tools are used to study methanesulfonic acid metabolism in methylotrophic bacteria?

A:

  • Genetic Tools : Plasposons (self-cloning mini-transposons) enable targeted mutagenesis in Methylosulfonomonas methylovora to disrupt methanesulfonic acid monooxygenase (MSAMO) genes. This identifies enzymes critical for C–S bond cleavage .
  • Enzyme Assays : MSAMO activity is measured via oxygen electrode assays, monitoring O2 consumption during methanesulfonic acid oxidation. Substrate specificity is tested using analogs (e.g., ethanesulfonic acid) .

Q. Q6. How can computational modeling predict interactions between pyrrolidin-2-one derivatives and biological targets?

A:

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities of pyrrolidin-2-one analogs to enzymes like cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonding with catalytic Ser530 and hydrophobic packing in the active site .
  • MD Simulations : All-atom MD simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Experimental Design Considerations

Q. Q7. How do impurities in methanesulfonic acid affect reaction reproducibility, and how are they quantified?

A:

  • Impurity Analysis : Use EP/JP reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to calibrate HPLC methods. Detect sulfonic acid byproducts (e.g., ethanesulfonic acid) at ppm levels .
  • Mitigation : Pre-treatment with activated charcoal removes colored impurities. Anhydrous storage (<0.1% H2O) prevents hydrolysis of acid derivatives .

Q. Q8. What safety protocols are critical when handling pyrrolidin-2-one derivatives in metabolic studies?

A:

  • Exposure Limits : NMP has a recommended occupational exposure limit (OEL) of 10 ppm. Use fume hoods and PPE (nitrile gloves, goggles) during synthesis .
  • First Aid : For skin contact, wash with 10% ethanol/water to remove residual NMP. Inhalation requires immediate fresh air and medical consultation .

Data Contradictions and Resolution

Q. Q9. Discrepancies in reported solubility of methanesulfonic acid in ether: How to resolve?

A:

  • Conflict : states methanesulfonic acid is "sparingly soluble" in ether, while some protocols assume miscibility.
  • Resolution : Solubility varies with purity. Technical-grade acid (95%) may contain hydrophilic impurities enhancing ether solubility. Use ultra-pure acid (>99.5%) and confirm solubility via gravimetric analysis .

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